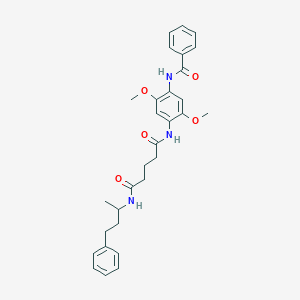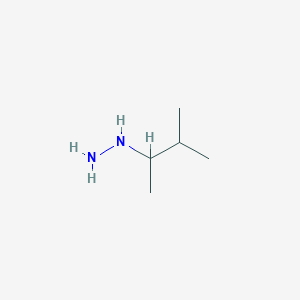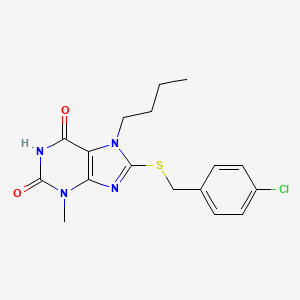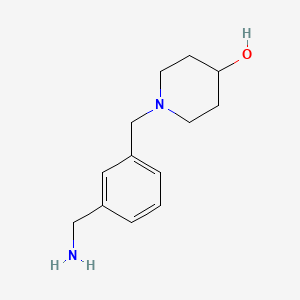
(2,6-Dimethylcyclohexyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2. It is a hydrazine derivative, characterized by the presence of a cyclohexyl ring substituted with two methyl groups at the 2 and 6 positions, and a hydrazine functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylcyclohexyl)hydrazine typically involves the reaction of 2,6-dimethylcyclohexanone with hydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The process can be summarized as follows:
- Dissolve 2,6-dimethylcyclohexanone in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming hydrazones or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like aldehydes or ketones are used to form hydrazones under acidic or basic conditions.
Major Products Formed
Oxidation: Nitroso or azo compounds.
Reduction: Amines or reduced hydrazine derivatives.
Substitution: Hydrazones or other substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylhydrazine: Similar structure but without the methyl substitutions.
2,4-Dimethylcyclohexylhydrazine: Methyl groups at different positions on the cyclohexyl ring.
Phenylhydrazine: Contains a phenyl group instead of a cyclohexyl ring.
Uniqueness
(2,6-Dimethylcyclohexyl)hydrazine is unique due to the specific positioning of the methyl groups on the cyclohexyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability and selectivity in certain chemical reactions compared to other hydrazine derivatives .
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(2,6-dimethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-6-4-3-5-7(2)8(6)10-9/h6-8,10H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
HLKZZFZTIUYUKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B12447137.png)
![4-methoxy-N-[3-(4-methylphenyl)-5-oxopyrazolidin-4-yl]benzamide](/img/structure/B12447150.png)
![2,3-Dihydro-5-(4-methoxyphenyl)-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12447155.png)

![2-Methyl-3-({[(2-methyl-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12447163.png)




![5-Chloro-2-[({4-[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12447182.png)
![N-[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B12447188.png)
![tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B12447189.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]hydrazine](/img/structure/B12447193.png)
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate](/img/structure/B12447199.png)
